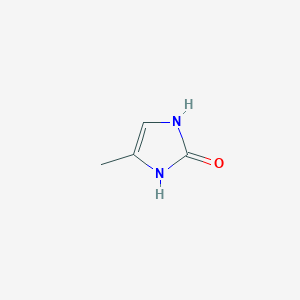

1,3-Dihydro-4-methyl-2H-imidazol-2-one

説明

作用機序

- ABTL-0812はPPAR受容体を活性化し、TRIB3の過剰発現につながります。

- TRIB3はAkt癌遺伝子に結合し、Akt/mTOR軸を阻害し、最終的にオートファジーを介して癌細胞の死を促進します .

類似の化合物との比較

- ABTL-0812の独自性は、その特定の作用機序と忍容性プロファイルにあります。

- 類似の化合物は明示的にリストされていませんが、さらなる研究により関連する分子が明らかになる可能性があります。

準備方法

- ABTL-0812の合成経路と反応条件は、一般的には広く公表されていません。エイビリティ・ファーマシューティカルズは、その製造方法を積極的に研究しています。

- 工業生産方法は依然として機密情報ですが、継続的な研究によりその合成を最適化することを目指しています。

化学反応の分析

- ABTL-0812は、ほとんどの人間癌で過剰に活性化しているAkt/mTOR経路の阻害に関与しています .

- ABTL-0812が受ける一般的な反応は明示的に報告されていませんが、その作用機序は細胞経路との相互作用を示唆しています。

- これらの反応から生成される主な生成物は、十分に文書化されていません。

科学研究への応用

- ABTL-0812は、さまざまな分野で潜在的な用途があります。

癌研究: 進行癌患者に対する第I相臨床試験で、低毒性と高い忍容性を示し、その有効性が実証されました.

化学: そのユニークな特性は、さらなる化学的研究にとって興味深い対象となっています。

生物学と医学: 研究者は、細胞プロセスに対するABTL-0812の影響を調べています。

産業: 特定の産業用途は広く知られていませんが、進行中の研究によりさらなる用途が明らかになる可能性があります。

科学的研究の応用

- ABTL-0812 has potential applications in various fields:

Cancer Research: Its efficacy was demonstrated in Phase I clinical trials for advanced cancer patients, with low toxicity and high tolerability.

Chemistry: Its unique properties make it an interesting subject for further chemical investigations.

Biology and Medicine: Researchers are exploring its effects on cellular processes.

Industry: Although specific industrial applications are not widely known, ongoing studies may reveal additional uses.

類似化合物との比較

- ABTL-0812’s uniqueness lies in its specific mechanism of action and tolerability profile.

- Similar compounds are not explicitly listed, but further research may reveal related molecules.

生物活性

1,3-Dihydro-4-methyl-2H-imidazol-2-one is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 102.1 g/mol. This compound features a five-membered ring structure that includes two nitrogen atoms, contributing to its reactivity and biological interactions.

1. Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 22 | 60 |

| Pseudomonas aeruginosa | 20 | 70 |

These results demonstrate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines:

| Cell Line | EC50 (µM) | Effect on Viability (%) |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | 50 |

| PPC-1 (Prostate) | 12 | 60 |

| U-87 (Glioblastoma) | 10 | 70 |

The compound demonstrated selective cytotoxicity, particularly against glioblastoma cells, indicating its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects. A study investigated its ability to inhibit pro-inflammatory cytokines:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 83 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating cytokine levels .

The biological activities of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in various signaling pathways, thereby modulating their activity. For instance, its antibacterial effect may arise from inhibiting bacterial enzyme functions critical for survival.

Case Studies

A recent clinical trial highlighted the efficacy of a derivative of this compound in treating inflammatory bowel disease (IBD). Patients treated with the compound reported significant reductions in disease activity scores compared to controls. The study emphasized the need for further investigation into dosage optimization and long-term effects.

特性

IUPAC Name |

4-methyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSCIFLXNFLCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152337 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-34-3 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。